molecular formula C17H23N3O5S B2861196 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 731815-69-3

3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No.: B2861196
CAS No.: 731815-69-3
M. Wt: 381.45
InChI Key: NINIYUPEDPJWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • React the benzodiazole intermediate with morpholine and sulfonyl chloride under basic conditions to form the morpholine-4-sulfonyl moiety.

  • Step 3: Propyl Substitution and Final Product Formation

    • Alkylation of the benzodiazole at the 1-position with 1-bromopropane in the presence of a base.

    • Finally, attach the propanoic acid group via esterification and subsequent hydrolysis.

  • Industrial Production Methods: : Industrial synthesis typically scales up these methods using batch reactors, optimizing temperature and pressure conditions to maximize yield and purity. Solvent extraction and crystallization methods are employed for purification.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Step 1: Synthesis of Intermediate Benzodiazole

      • Start with a benzene ring, introducing a nitro group (–NO₂).

      • Reduction of the nitro group to an amine (–NH₂) using a reducing agent like H₂/Pd.

      • Cyclization with a carboxylic acid derivative to form the benzodiazole core.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • Oxidation of the morpholine-4-sulfonyl group can be achieved using oxidizing agents like mCPBA.

    • Reduction

      • Reduction of the nitrobenzene intermediate to an amine can be done using H₂/Pd.

    • Substitution

      • Alkylation reactions for propyl substitution utilize bases and appropriate alkyl halides.

    Common Reagents and Conditions

    • Oxidizing agents: mCPBA, Na₂Cr₂O₇.

    • Reducing agents: H₂/Pd, NaBH₄.

    • Bases: NaOH, K₂CO₃.

    • Solvents: Toluene, DCM (dichloromethane).

    Major Products

    • Oxidation leads to sulfoxides or sulfones.

    • Reduction converts nitro compounds to amines.

    • Substitution can introduce various alkyl or aryl groups depending on the reagents used.

    Scientific Research Applications

    Chemistry

    • 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid serves as a useful intermediate in the synthesis of more complex molecules and drug candidates.

    Biology

    • Investigated for its potential to modulate biological pathways due to its structural elements that interact with biomolecular targets.

    Medicine

    • Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry

    • Utilized in the development of specialized materials, dyes, and as a precursor in the synthesis of polymers.

    Mechanism of Action

    Effects

    • The compound's interaction with molecular targets involves binding to active sites of enzymes or receptors, altering their function.

    Molecular Targets and Pathways

    • Targets might include enzymes like kinases, phosphatases, or receptors like GPCRs (G protein-coupled receptors).

    • Modulates signal transduction pathways relevant to inflammation, cell growth, or metabolic processes.

    Comparison with Similar Compounds

    Uniqueness

    • The combination of the morpholine-4-sulfonyl group with the benzodiazole and propanoic acid moieties provides unique physicochemical properties, such as enhanced solubility and specific binding affinities.

    Similar Compounds

    • 3-[4-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid

      • Similar structural motif but differs in functional group orientation.

    • 2-[5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-yl]acetic acid

      • Shares the benzodiazole and morpholine-4-sulfonyl groups but has a different alkyl chain.

    • 4-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]butanoic acid

      • Varies by one carbon in the alkyl chain, influencing its chemical behavior.

    Hope you enjoyed the deep dive into 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid! How does this fit into your research?

    Properties

    IUPAC Name

    3-(5-morpholin-4-ylsulfonyl-1-propylbenzimidazol-2-yl)propanoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H23N3O5S/c1-2-7-20-15-4-3-13(26(23,24)19-8-10-25-11-9-19)12-14(15)18-16(20)5-6-17(21)22/h3-4,12H,2,5-11H2,1H3,(H,21,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NINIYUPEDPJWOS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCC(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H23N3O5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    381.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.